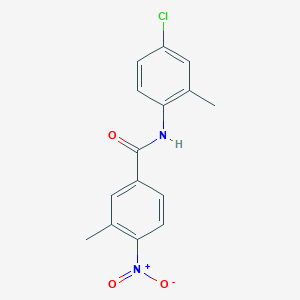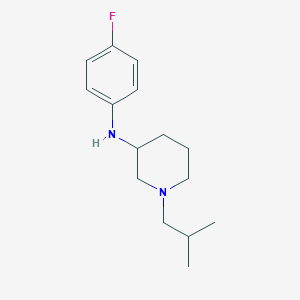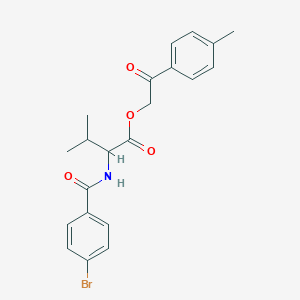
1-methyl-2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride
Overview
Description
1-methyl-2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride, also known as MEM, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the muscarinic acetylcholine receptor, which plays a critical role in many physiological processes.
Mechanism of Action
1-methyl-2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride acts as a competitive antagonist of the muscarinic acetylcholine receptor. It binds to the receptor and prevents the binding of acetylcholine, which is the natural ligand for the receptor. By blocking the receptor, this compound inhibits the downstream signaling pathways that are activated by acetylcholine, leading to a decrease in physiological responses mediated by the receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific muscarinic receptor subtype that it antagonizes. In general, muscarinic receptors are involved in the regulation of a wide range of physiological processes, including heart rate, smooth muscle contraction, glandular secretion, and cognitive function. By blocking the receptor, this compound can modulate these processes and lead to changes in physiological responses.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-methyl-2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride in lab experiments is its high potency and selectivity for the muscarinic receptor. This allows researchers to specifically target the receptor of interest and avoid off-target effects. However, one of the limitations of using this compound is its relatively short half-life, which can limit its usefulness in in vivo experiments.
Future Directions
There are several future directions for research on 1-methyl-2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride. One area of interest is the development of new drugs that target specific muscarinic receptor subtypes. Another area of interest is the study of the role of muscarinic receptors in the pathogenesis of various diseases, including Alzheimer's disease, schizophrenia, and Parkinson's disease. Finally, the use of this compound in combination with other drugs or therapies may provide new insights into the treatment of these diseases.
Scientific Research Applications
1-methyl-2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride has been used in a wide range of scientific research studies. It has been used as a tool to study the role of muscarinic acetylcholine receptors in various physiological processes, including learning and memory, regulation of heart rate, and smooth muscle contraction. This compound has also been used in the development of new drugs for the treatment of diseases such as Alzheimer's disease, schizophrenia, and Parkinson's disease.
properties
IUPAC Name |
1-morpholin-4-ylpropan-2-yl 4-methoxybenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4.ClH/c1-12(11-16-7-9-19-10-8-16)20-15(17)13-3-5-14(18-2)6-4-13;/h3-6,12H,7-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAOMCBDKKDNJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC=C(C=C2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665663 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B3969900.png)

![4-[(3,5-dimethoxybenzyl)amino]-1-(4-fluorobenzyl)-2-pyrrolidinone](/img/structure/B3969907.png)

![3-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B3969926.png)

![2-[(3-methoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3969935.png)

![3-{[4-(2,6-dimethyl-4-morpholinyl)-1-piperidinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B3969939.png)
![7-(2-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B3969945.png)
![(3aS*,6aS*)-2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-5-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B3969946.png)
![1-[1-(3-fluorobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3969948.png)
![1-{1-[4-(methylthio)benzyl]-4-piperidinyl}azepane oxalate](/img/structure/B3969950.png)
![2-[(dimethylamino)methyl]-4-methylphenyl dimethylcarbamate hydrochloride](/img/structure/B3969953.png)